N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide
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Description
N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide (FMPOC) is a novel compound that has been studied for its potential use in various scientific research applications. FMPOC has a unique structure that allows it to interact with various biological systems, and its properties have been investigated in a variety of laboratory experiments. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
Scientific Research Applications
Boron-Based Suzuki–Miyaura Coupling Reagent
F5343-0041 contains a boronic acid moiety, making it suitable for Suzuki–Miyaura coupling reactions. This versatile method allows the synthesis of complex organic molecules by coupling aryl or vinyl boron reagents with aryl or vinyl halides. The broad application of Suzuki–Miyaura coupling arises from its mild reaction conditions, functional group tolerance, and rapid transmetalation with palladium(II) complexes .
Laminate Material (Formica®)
Interestingly, F5343-0041 is also used in the Formica® Laminate Collection. Specifically, it appears as “Possum” in the collection, providing a unique color and texture for laminate surfaces. While this application is not directly related to scientific research, it highlights the compound’s versatility in various industries .
Schiff Base Formation
Schiff bases are important intermediates in organic chemistry. Researchers can synthesize Schiff bases by reacting F5343-0041 with primary amines. These compounds find applications in coordination chemistry, catalysis, and biological studies. For instance, Schiff bases derived from F5343-0041 could serve as ligands for metal complexes or exhibit antimicrobial properties .
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-14-7-8-16(13-17(14)20)21-18(22)19(9-11-23-12-10-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGALJPVMDJREN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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